molecular formula C17H24N2O4 B5419006 1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol

1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol

カタログ番号 B5419006
分子量: 320.4 g/mol
InChIキー: BRLBVAARJBYAOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

作用機序

1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol acts as a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory. By enhancing the activity of the M1 receptor, this compound improves cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its antipsychotic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, as well as exhibit antipsychotic and antidepressant-like effects in preclinical models of schizophrenia and depression. Additionally, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine and serotonin.

実験室実験の利点と制限

One advantage of 1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol is its selectivity for the M1 muscarinic acetylcholine receptor, which reduces the potential for off-target effects. Additionally, this compound has demonstrated efficacy in preclinical models of Alzheimer's disease, schizophrenia, and depression, making it a promising candidate for further research. However, one limitation of this compound is its limited bioavailability, which may hinder its therapeutic potential in vivo.

将来の方向性

For 1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol research include investigating its potential therapeutic applications in other neurological and psychiatric disorders, as well as exploring its pharmacokinetics and pharmacodynamics in vivo. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of this compound.

合成法

1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol can be synthesized through a multi-step process involving the condensation of 2-chloro-4-aminobenzonitrile with ethyl oxalyl chloride, followed by cyclization with sodium methoxide. The resulting compound is then subjected to a series of reactions involving acylation, reduction, and hydrolysis to yield this compound.

科学的研究の応用

1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has demonstrated antipsychotic and antidepressant-like effects in preclinical models of schizophrenia and depression, respectively.

特性

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c20-13-17(22)5-7-19(8-6-17)16(21)12-18-9-10-23-15-4-2-1-3-14(15)11-18/h1-4,20,22H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLBVAARJBYAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)O)C(=O)CN2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。